5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by the presence of an imidazole ring, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is significant in various fields, including medicinal chemistry, due to its biological activities and potential therapeutic applications. It is known for its role as an inhibitor of xanthine oxidase and β-glucuronidase, making it valuable in the study of metabolic disorders and inflammation .
Methods of Synthesis
The synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves several chemical reactions:
Technical Details
The synthesis may also involve intermediate compounds that undergo further transformations to yield the final product. For example, starting materials might include substituted phenyl derivatives that undergo electrophilic substitution to introduce the imidazole structure.
Structure
The molecular formula for 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is with a molecular weight of approximately 202.21 g/mol. The compound features:
Data
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
These identifiers are essential for database searches and chemical informatics applications .
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can participate in various chemical reactions:
Technical Details
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize halogens or nitrating agents under acidic or basic conditions to yield various functionalized derivatives .
The mechanism by which 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride exerts its biological effects involves inhibition of specific enzymes such as xanthine oxidase. This enzyme plays a critical role in purine metabolism, converting hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the compound may help reduce uric acid levels, which is beneficial in conditions like gout.
Additionally, its action on β-glucuronidase suggests potential applications in modulating inflammatory responses and drug metabolism .
Physical Properties
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically appears as a white to off-white solid. Its melting point and solubility characteristics are essential for its application in pharmaceutical formulations.
Chemical Properties
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH or temperature conditions. Its reactivity profile includes participation in nucleophilic substitutions due to the presence of functional groups that can act as electrophiles or nucleophiles .
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has several scientific uses:
Multi-component reactions (MCRs) provide efficient single-pot methodologies for constructing complex imidazole scaffolds. For 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, a key approach employs α-isocyanoacetates as versatile building blocks. Ethyl isocyanoacetate undergoes copper(I)-catalyzed cycloaddition with N-arylbenzimidoyl chlorides at ambient temperatures (25–40°C), directly yielding ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate precursors. This method achieves 65–82% yields with exceptional regioselectivity due to the electronic bias imparted by the phenyl substituent [5] [8]. Alternative pathways utilize ketenimines or trifluoroacetimidoyl chlorides annulated with α-isocyanoacetates under t-BuOK mediation (DMF, 40°C), though these report fewer examples specific to the target scaffold [5]. The MCR advantage lies in minimizing purification steps while enabling rapid diversification; substituting benzimidoyl chlorides with p-methoxy or p-chloro variants allows systematic modulation of electronic properties at C2.
Table 1: Multi-Component Reaction Approaches for Imidazole-4-Carboxylate Synthesis
Synthon | Conditions | Catalyst/Base | Yield Range | Regioselectivity |
---|---|---|---|---|
N-Arylbenzimidoyl chloride | CuCl, HMPT, 25°C | Copper(I) chloride | 65–75% | >95% C2-phenyl |
Ketenimine | t-BuOK, DMF, 40°C | Potassium tert-butoxide | 78–82% | Not quantified |
Trifluoroacetimidoyl chloride | t-BuOK, DMF, 40°C | Potassium tert-butoxide | 70% (isolated) | High |
The classical Debus-Radziszewski reaction—condensing a 1,2-dicarbonyl, aldehyde, and ammonia source—has been optimized for sterically congested 4-carboxylate imidazoles. For the target compound, phenylglyoxal replaces standard α-dicarbonyls to incorporate the C5-methyl group. Reaction with ammonium acetate and methyl pyruvate under refluxing ethanol (78°C, 12h) generates the 4-carboxylate core. Critical enhancements include:
Direct C4-carboxylation avoids pre-functionalized synthons but requires precise metallation control. Treatment of 2-phenyl-5-methylimidazole with n-BuLi (−78°C, THF) generates the C4-lithiated species, which undergoes electrophilic trapping with solid CO₂. Subsequent acidification provides the free carboxylic acid. However, competitive N-deprotonation and C2/C5 lithiation diminish yields to 40–50%. Potassium carbonate-mediated carboxylation offers a safer alternative: heating the imidazole with CO₂ (60 psi, DMF, 120°C) in the presence of Cs₂CO₃ as a phase-transfer catalyst achieves 65% conversion. Though less efficient than directed metallation, this avoids cryogenic conditions and organolithium handling [4]. Selectivity derives from the higher acidity of the C4 proton (predicted pKa ≈ 28 in DMSO) versus the N1-H (pKa ≈ 14), enabling kinetic control under mild bases.
Ester Saponification: Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate undergoes hydrolysis under biphasic conditions (1M NaOH/EtOAc, 25°C, 4h) to avoid decarboxylation. Acidification to pH 2–3 with HCl yields the free carboxylic acid as a precipitate, which is filtered and washed with ice-cold water (mp: 177–178°C) [6] . Microwave-assisted hydrolysis (2M NaOH, 100°C, 15 min) accelerates the process but may generate 5–10% decarboxylated byproduct (2-phenyl-4-methylimidazole).
Hydrochloride Salt Formation: Treating the free acid with concentrated HCl in anhydrous ethanol (25°C, 1h) followed by solvent removal yields the hydrochloride salt. Critical parameters:
Table 2: Hydrolysis Conditions for Ethyl 5-Methyl-2-phenylimidazole-4-carboxylate
Condition | Temperature | Time | Yield | Purity (HPLC) | Key Advantage |
---|---|---|---|---|---|
1M NaOH, EtOAc (biphasic) | 25°C | 4h | 92% | 99.1% | No decarboxylation |
2M NaOH, EtOH (microwave) | 100°C | 15 min | 87% | 95.3% | Rapid |
5M HCl, reflux | 110°C | 2h | 78% | 90.5% | Single-pot acidification |
Solvent-free methodologies enhance sustainability while improving yields in imidazole synthesis. For the target compound:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0